molecular formula C8H8F3NO B12960608 2,2,2-Trifluoro-1-(2-methylpyridin-4-yl)ethanol

2,2,2-Trifluoro-1-(2-methylpyridin-4-yl)ethanol

Cat. No.: B12960608
M. Wt: 191.15 g/mol
InChI Key: OCYNKRWIHMWJDD-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-methylpyridin-4-yl)ethanol is a fluorinated ethanol derivative featuring a trifluoromethyl group and a 2-methylpyridin-4-yl substituent. This compound belongs to a class of molecules where fluorine substitution enhances stability, lipophilicity, and metabolic resistance, making it relevant in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-methylpyridin-4-yl)ethanol

InChI

InChI=1S/C8H8F3NO/c1-5-4-6(2-3-12-5)7(13)8(9,10)11/h2-4,7,13H,1H3

InChI Key

OCYNKRWIHMWJDD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-methylpyridin-4-yl)ethanol typically involves the reaction of 2-methyl-4-pyridinecarboxaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or recrystallization to achieve the required purity levels for commercial use.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-methylpyridin-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce various alcohol derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(2-methylpyridin-4-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(2-methylpyridin-4-yl)ethanol exerts its effects involves interactions with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2,2,2-Trifluoro-1-(2-methylpyridin-4-yl)ethanol with similar fluorinated ethanol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Purity (%) Key Properties
This compound C₈H₇F₃NO ~178.1 Not provided 2-methylpyridin-4-yl N/A Enhanced lipophilicity, metabolic stability
2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol (BD252519) C₁₂H₉F₃O 226.2 17556-44-4 Naphthalen-1-yl 95 High rigidity, π-π interactions
2,2,2-Trifluoro-1-(pyridin-4-yl)ethanol (UC385) C₇H₆F₃NO 177.1 On request Pyridin-4-yl N/A Polar, hydrogen-bonding capacity
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol C₁₈H₂₈O₃ 292.4 9036-19-5 Phenoxy-ether chain 100 Surfactant properties, high solubility

Key Observations:

  • Fluorination Impact: Trifluoromethyl groups enhance metabolic stability compared to non-fluorinated analogs (e.g., 2,2-Difluoro-1-(4-phenoxyphenyl)ethanol) .
  • Purity and Availability : Commercial availability varies; BD252519 is synthesized at 95% purity , while UC385 requires direct inquiry .

Crystallographic and Structural Data

Structural parameters (e.g., bond lengths, angles) for such compounds are often resolved using SHELX software, a standard in small-molecule crystallography .

Research Implications

  • Pharmaceutical Potential: The 2-methylpyridin-4-yl group may improve target binding specificity in kinase inhibitors, as seen in analogs like {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine () .
  • Material Science: Fluorinated ethanol derivatives exhibit unique solvent properties; for instance, 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol () is a surfactant, whereas trifluoro analogs may serve as specialty solvents .

Biological Activity

2,2,2-Trifluoro-1-(2-methylpyridin-4-yl)ethanol is an organic compound characterized by a trifluoromethyl group attached to an ethanol moiety linked to a 2-methylpyridine ring. This unique structure enhances its biological activity, making it a candidate for various pharmaceutical applications. The compound's molecular formula is C8H8F3NC_8H_8F_3N, with a molecular weight of approximately 189.13 g/mol.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group increases lipophilicity, facilitating membrane penetration and modulating enzyme activity. Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, which is valuable in biochemical research related to drug development.

Research indicates that this compound interacts with various biological pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes involved in metabolic pathways. For instance, it may inhibit dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo synthesis of pyrimidines.
  • Receptor Modulation : There is evidence suggesting that this compound can influence receptor activities, particularly those related to neurotransmission and metabolic regulation.

Case Studies and Research Findings

A review of recent studies highlights the biological implications of this compound:

Comparative Analysis

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaSimilarity Index
2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanoneC8H6F3NO0.85
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochlorideC7H5ClF3NO0.85
3-(Trifluoromethyl)isonicotinaldehydeC7H4F3N0.73

The distinct combination of fluorine substitutions on the pyridine ring in this compound influences its reactivity patterns and biological interactions compared to its analogs.

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